Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate
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Overview
Description
Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate is an organophosphorus compound with the molecular formula C9H20O7P2. This compound is known for its unique structure, which includes both diethyl and dimethoxyphosphoryl groups attached to a prop-2-en-1-yl backbone. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production. For example, palladium-catalyzed cross-coupling reactions have been employed to achieve high yields in a short reaction time .
Chemical Reactions Analysis
Types of Reactions
Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Dimethyl phosphite
- Triethyl phosphite
Uniqueness
Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its combination of diethyl and dimethoxyphosphoryl groups provides distinct reactivity compared to other similar compounds .
Properties
CAS No. |
90304-57-7 |
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Molecular Formula |
C9H20O7P2 |
Molecular Weight |
302.20 g/mol |
IUPAC Name |
3-diethoxyphosphorylprop-1-enyl dimethyl phosphate |
InChI |
InChI=1S/C9H20O7P2/c1-5-14-17(10,15-6-2)9-7-8-16-18(11,12-3)13-4/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
LCCCYLLNNYSPDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC=COP(=O)(OC)OC)OCC |
Origin of Product |
United States |
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